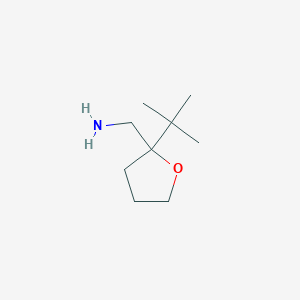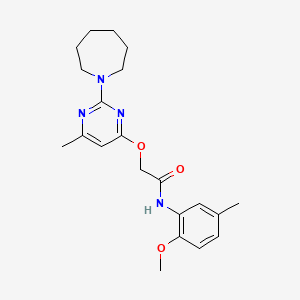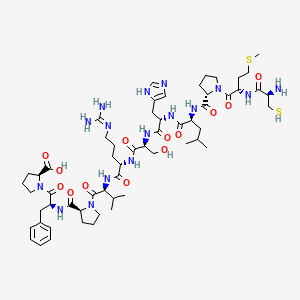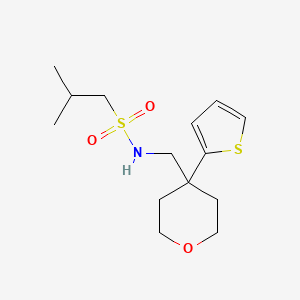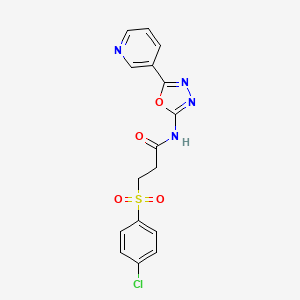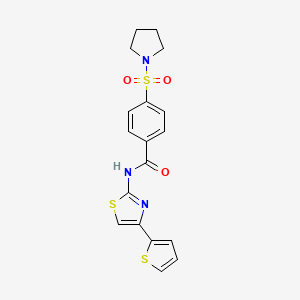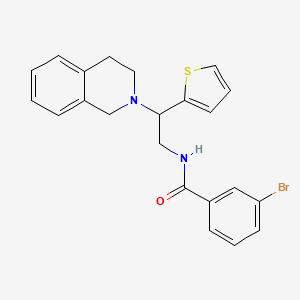![molecular formula C21H25N5O3S2 B2379775 3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892735-12-5](/img/structure/B2379775.png)
3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It can include the types of reactions used, the reagents and conditions required, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include examining the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It can also include studying the compound’s reactivity with other substances.Aplicaciones Científicas De Investigación
Synthesis and Biological Study
A number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, including compounds similar to the queried chemical structure, have been synthesized and evaluated for their binding affinity and inhibition of functional cellular responses to serotonin, particularly targeting the 5-HT6 receptor. These compounds have shown promising selectivity and activity, highlighting their potential in the study of serotonin receptors and associated neurological conditions. For instance, one compound demonstrated significant activity in a functional assay with an IC50 of 29.0 nM, while another showed high affinity in a 5-HT6 receptor radioligand binding assay with a Ki of 1.7 nM, indicating these compounds as highly selective 5-HT6 receptor ligands (Ivachtchenko et al., 2010).
Utility in Heterocyclic Chemistry
The chemical structure is related to a wide range of research focusing on the synthesis of heterocycles, such as triazolo[1,5-a]pyrimidines and their derivatives. These studies are fundamental in medicinal chemistry, as they contribute to the development of new therapeutic agents with potential applications in treating various diseases. Research on similar compounds has led to the discovery of molecules with significant biological activities, including antimicrobial and antitumor properties, showcasing the versatility and importance of these heterocyclic compounds in drug discovery and development.
- Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists: Ivachtchenko et al., 2010.
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It can include toxicity information, flammability, and precautions for safe handling and storage.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or improvements to the synthesis process.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Propiedades
IUPAC Name |
10-(3,4-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-13(2)29-10-5-9-22-19-18-17(8-11-30-18)26-20(23-19)21(24-25-26)31(27,28)16-7-6-14(3)15(4)12-16/h6-8,11-13H,5,9-10H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQRNPVKNIAHOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCCOC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)
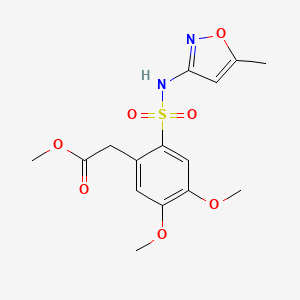
![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2379698.png)
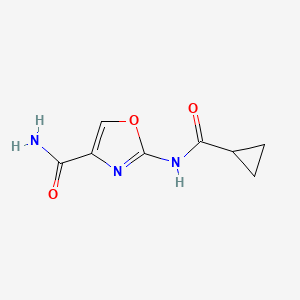
![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)

